molecular formula C6H8F2N2 B7785567 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole

1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole

Cat. No.: B7785567
M. Wt: 146.14 g/mol
InChI Key: SCFFDUFEEHNHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoroethyl group to the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of non-ozone depleting difluorocarbene reagents has been explored to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic and nucleophilic agents, as well as radical initiators. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2/c1-5-2-3-10(9-5)4-6(7)8/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFFDUFEEHNHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.